trans-1,2-Dihydro-1,2-dihydroxychrysene
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Overview
Description
(1R,2R)-1,2-dihydrochrysene-1,2-diol is a chiral diol compound derived from chrysene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrochrysene-1,2-diol typically involves the asymmetric dihydroxylation of chrysene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol and water mixture.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrochrysene-1,2-diol may involve similar asymmetric dihydroxylation processes but scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield the corresponding hydrocarbon, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or tosyl chloride in pyridine.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of chlorinated or tosylated derivatives.
Scientific Research Applications
(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-dihydroxy-1,2-diphenylethane: Another chiral diol with similar structural features but different aromatic substituents.
(1R,2R)-1,2-dihydroxy-1,2-diphenylcyclohexane: A chiral diol with a cyclohexane backbone instead of a chrysene backbone.
Uniqueness
(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its chrysene-derived structure, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
Properties
CAS No. |
77123-18-3 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
InChI Key |
BIMJIRFFDLQHJJ-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
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